molecular formula C12H18N2O2 B1426082 (S)-Benzyl 1-(methylamino)propan-2-ylcarbamate CAS No. 866933-34-8

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate

Cat. No. B1426082
M. Wt: 222.28 g/mol
InChI Key: UXEWTESAMOZBGJ-JTQLQIEISA-N
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Description

“(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” appears to be a complex organic compound. It likely contains a benzyl group (a phenyl ring attached to a CH2 group), a methylamino group (NH-CH3), and a carbamate group (NH-CO-O). However, without more specific information or a structural diagram, it’s difficult to provide a detailed description12.



Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” are not known. However, carbamate derivatives are known to play a key role in CO2 sequestration catalyzed by sterically hindered amines5.


Scientific Research Applications

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamides (BTAs), with a structure related to benzyl carbamates, play a crucial role in supramolecular chemistry and nanotechnology due to their self-assembly into one-dimensional nanorods stabilized by hydrogen bonding. These assemblies have applications ranging from polymer processing to biomedical uses, highlighting the versatility of benzyl carbamate structures in material science (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

The semisynthetic modification of natural polymers, such as hyaluronan, through partial or total esterification with benzyl carbamate derivatives, generates materials with diverse biological properties. These modified polymers have potential applications in various clinical fields due to their biocompatibility and degradability, demonstrating the utility of benzyl carbamate structures in developing new biomedical materials (Campoccia et al., 1998).

Environmental Science

The study of volatile organic compounds (VOCs), including those with structures similar to benzyl carbamates, has shown promise in the non-invasive diagnosis and monitoring of diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These VOCs serve as biomarkers, indicating the potential of benzyl carbamate derivatives in environmental and health sciences (Van Malderen et al., 2020).

Drug Delivery Systems

Research into the delivery systems for cardiovascular therapeutics highlights the importance of developing suitable delivery mechanisms for various compounds, including small organic molecules and nanoparticles. The principles applied in these studies could be adapted for the delivery of benzyl carbamate derivatives, indicating their potential use in enhancing therapeutic outcomes in cardiovascular diseases (Geldenhuys et al., 2017).

Future Directions

The future directions for the study of “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate” are not known. However, carbamate derivatives are being investigated for their role in CO2 sequestration, which could have significant implications for climate change mitigation5.


Please note that this information is based on related compounds and may not accurately represent “(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

benzyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10(8-13-2)14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEWTESAMOZBGJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 1-(methylamino)propan-2-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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